molecular formula C19H22N2O4 B244792 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide

Cat. No. B244792
M. Wt: 342.4 g/mol
InChI Key: KJSYREVTKRCWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation, it has been reported to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In cardiovascular disorders, it has been demonstrated to improve endothelial function and reduce myocardial ischemia-reperfusion injury.

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of the receptor leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways mediate the various biological effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide, including apoptosis, angiogenesis inhibition, anti-inflammatory effects, and cardioprotective effects.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has been shown to exert various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In immune cells, it reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. In cardiovascular tissues, it improves endothelial function by increasing the production of nitric oxide (NO) and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and can be synthesized in large quantities. However, there are some limitations to its use, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area is the identification of new therapeutic targets or pathways that can be modulated by N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide. Furthermore, the potential synergistic effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide with other drugs or therapies should be investigated. Finally, the safety and toxicity of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide should be thoroughly evaluated to ensure its clinical applicability.

Synthesis Methods

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide can be synthesized using a multistep process, starting from commercially available 3-methoxyaniline. The synthesis involves several reactions, including acylation, reduction, and coupling, to produce the final product. The purity and yield of the compound can be optimized using different purification techniques, such as column chromatography and recrystallization.

properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12(2)18(22)21-15-10-9-13(11-17(15)25-4)20-19(23)14-7-5-6-8-16(14)24-3/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI Key

KJSYREVTKRCWDW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC

Origin of Product

United States

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